methyl 5-methoxy-7-nitro-1H-indole-2-carboxylate
Overview
Description
Methyl 5-methoxy-7-nitro-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by its unique structure, which includes a methoxy group, a nitro group, and a carboxylate ester group attached to the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-methoxy-7-nitro-1H-indole-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 5-methoxyindole, followed by esterification to introduce the carboxylate group. The reaction conditions often include the use of strong acids like sulfuric acid for nitration and catalysts such as sulfuric acid or hydrochloric acid for esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the use of advanced purification techniques like recrystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methoxy-7-nitro-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon or platinum oxide.
Substitution: Nucleophiles such as alkoxides or amines.
Major Products
Oxidation: Formation of 5-hydroxy-7-nitro-1H-indole-2-carboxylate.
Reduction: Formation of 5-methoxy-7-amino-1H-indole-2-carboxylate.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-methoxy-7-nitro-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 5-methoxy-7-nitro-1H-indole-2-carboxylate depends on its interaction with specific molecular targets. For example, its nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The methoxy and carboxylate groups can also influence its binding affinity to various enzymes and receptors, modulating its biological activity.
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-2-methylindole: Similar structure but lacks the nitro and carboxylate groups.
5-Methoxy-7-methyl-1H-indole-2-carboxylic acid: Similar structure but has a carboxylic acid group instead of a carboxylate ester.
5-Methoxy-7-nitroindole: Similar structure but lacks the carboxylate group.
Uniqueness
Methyl 5-methoxy-7-nitro-1H-indole-2-carboxylate is unique due to the presence of all three functional groups (methoxy, nitro, and carboxylate ester) on the indole ring. This combination of functional groups imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
methyl 5-methoxy-7-nitro-1H-indole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O5/c1-17-7-3-6-4-8(11(14)18-2)12-10(6)9(5-7)13(15)16/h3-5,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZJPSMVGQWPNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=C(N2)C(=O)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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